molecular formula C14H8BrClN4O4S B2760680 N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide CAS No. 2094666-55-2

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B2760680
CAS No.: 2094666-55-2
M. Wt: 443.66
InChI Key: JWBTYMPOKBFEBF-UHFFFAOYSA-N
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Description

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound that features a combination of pyridine, sulfonyl, oxadiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 5-bromo-6-chloropyridine, is synthesized through halogenation reactions. This involves the bromination and chlorination of pyridine under controlled conditions.

    Sulfonylation: The pyridine derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group to the pyridine ring.

    Oxadiazole Formation: The oxadiazole ring is formed through a cyclization reaction involving hydrazine and a carboxylic acid derivative. This step is typically carried out under reflux conditions.

    Coupling Reaction: Finally, the benzamide moiety is introduced through a coupling reaction between the sulfonylated pyridine and the oxadiazole derivative. This step often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and oxadiazole moieties.

    Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Derivatives with different substituents on the pyridine ring.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide depends on its application:

    Biological Targets: In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

    Pathways: The compound can interfere with cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-triazol-3-yl)benzamide
  • N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-thiadiazol-3-yl)benzamide

Uniqueness

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from similar compounds that contain triazole or thiadiazole rings, which may have different reactivity and biological activity profiles.

Properties

IUPAC Name

N-(5-bromo-6-chloropyridin-3-yl)sulfonyl-4-(1,2,4-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN4O4S/c15-11-5-10(6-17-12(11)16)25(22,23)20-14(21)9-3-1-8(2-4-9)13-18-7-24-19-13/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBTYMPOKBFEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)C(=O)NS(=O)(=O)C3=CC(=C(N=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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